Cas no 14256-99-6 (4,6-dihydroxypyrimidine-5-carbaldehyde)

4,6-dihydroxypyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,6-Dihydroxy-5-formylpyrimidine
- 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo- (9CI)
- (5E)-5-(Hydroxymethylidene)-1H-pyrimidine-4,6-dione
- 1,4-Dihydro-6-hydroxy-4-oxo-5-pyrimidinecarboxaldehyde
- 4,6-dihydroxy-pyrimidine-5-carbaldehyde
- 4,6-dioxo-1,4,5,6-tetrahydro-pyrimidine-5-carbaldehyde
- 4.6-Dihydroxy-pyrimidin-5-carbaldehyd
- 5-Formyl-4,6-dioxypyrimidin
- 4,6-dihydroxypyrimidine-5-carbaldehyde
- 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde
- F73297
- AKOS002662941
- AKOS006222566
- 6-Oxo-4-hydroxy-3,6-dihydropyrimidine-5-carboxaldehyde
- DS-0270
- 70450-61-2
- 15-KETOPROSTAGLANDINE2
- 5-(Hydroxymethylene)pyrimidine-4,6(1H,5H)-dione
- 4,6-di-hydroxypyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo-
- Q63409443
- AC-5037
- 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde, 1,6-dihydro-4-hydroxy-6-oxo-
- MFCD06253722
- CS-0446099
- 5-Pyrimidinecarboxaldehyde,4-dihydro-6-hydroxy-4-oxo-
- SY021303
- 5-(hydroxymethylene)-1H-pyrimidine-4,6-dione
- A807929
- NSC-338562
- DTXSID20931524
- FT-0647601
- 14256-99-6
- 4,6-DIHYDROXYPYRIMIDINE-5-CARBOXALDEHYDE
- NSC338562
- SCHEMBL5011033
- 1,6-DIHYDRO-4-HYDROXY-6-OXO-5-PYRIMIDINECARBOXALDEHYDE
- 5368BE5QAG
- SB56603
- DB-272261
- 4-HYDROXY-6-OXO-3H-PYRIMIDINE-5-CARBALDEHYDE
- 4,6(1H,5H)-PYRIMIDINEDIONE, 5-(HYDROXYMETHYLENE)-
-
- MDL: MFCD06253722
- インチ: InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)
- InChIKey: LJMXTWXGOCCHQO-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=C(N=CN=C1O)O
計算された属性
- せいみつぶんしりょう: 140.02200
- どういたいしつりょう: 140.022
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 78.8A^2
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 277.7±35.0 °C at 760 mmHg
- フラッシュポイント: °C
- PSA: 83.31000
- LogP: -0.29970
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4,6-dihydroxypyrimidine-5-carbaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-dihydroxypyrimidine-5-carbaldehyde 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4,6-dihydroxypyrimidine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0981908-5g |
4,6-Dihydroxy-5-formylpyrimidine |
14256-99-6 | 95% | 5g |
$650 | 2024-08-02 | |
Ambeed | A139021-250mg |
4,6-Dihydroxy-5-formylpyrimidine |
14256-99-6 | 95% | 250mg |
$69.0 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83820-1g |
4,6-Dihydroxy-5-formylpyrimidine |
14256-99-6 | 95% | 1g |
¥1982.0 | 2023-09-08 | |
abcr | AB437836-250 mg |
4,6-Dihydroxy-5-formylpyrimidine; . |
14256-99-6 | 250mg |
€132.00 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1516766-1g |
4,6-Dihydroxypyrimidine-5-carbaldehyde |
14256-99-6 | 98% | 1g |
¥1679 | 2023-04-15 | |
abcr | AB437836-1 g |
4,6-Dihydroxy-5-formylpyrimidine; . |
14256-99-6 | 1g |
€316.50 | 2023-04-23 | ||
abcr | AB437836-250mg |
4,6-Dihydroxy-5-formylpyrimidine; . |
14256-99-6 | 250mg |
€169.80 | 2025-02-16 | ||
Aaron | AR006YXM-1g |
4,6-Dihydroxy-5-formylpyrimidine |
14256-99-6 | 98% | 1g |
$102.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0624-100mg |
4,6-dihydroxypyrimidine-5-carbaldehyde |
14256-99-6 | 95% | 100mg |
¥204.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0624-250mg |
4,6-dihydroxypyrimidine-5-carbaldehyde |
14256-99-6 | 95% | 250mg |
¥350.0 | 2024-04-24 |
4,6-dihydroxypyrimidine-5-carbaldehyde 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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2. Caper tea
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
4,6-dihydroxypyrimidine-5-carbaldehydeに関する追加情報
Introduction to 4,6-dihydroxypyrimidine-5-carbaldehyde (CAS No. 14256-99-6)
4,6-dihydroxypyrimidine-5-carbaldehyde is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 14256-99-6, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring a pyrimidine core with hydroxyl and aldehyde functional groups, makes it a valuable precursor for developing novel therapeutic agents.
The compound’s chemical structure consists of a six-membered aromatic ring containing two nitrogen atoms, which is typical of pyrimidine derivatives. The presence of hydroxyl groups at the 4- and 6-positions, along with an aldehyde group at the 5-position, enhances its reactivity and potential applications in organic synthesis. This reactivity has been exploited in numerous synthetic pathways, enabling the construction of more complex molecules with desired pharmacological properties.
In recent years, 4,6-dihydroxypyrimidine-5-carbaldehyde has been extensively studied for its role in the development of antiviral and anticancer agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are known for their efficacy against various viral infections. For instance, researchers have utilized this compound as a key intermediate in synthesizing modified nucleosides that interfere with viral replication mechanisms. These modifications have shown promise in preclinical studies, particularly against RNA viruses such as influenza and hepatitis C.
Moreover, the aldehyde functionality in 4,6-dihydroxypyrimidine-5-carbaldehyde allows for further derivatization through condensation reactions with amino compounds, leading to Schiff bases and other heterocyclic structures. These derivatives have been explored for their antimicrobial and anti-inflammatory properties. Recent studies have highlighted the potential of such compounds in treating drug-resistant bacterial infections, underscoring the importance of 4,6-dihydroxypyrimidine-5-carbaldehyde as a building block in medicinal chemistry.
The compound’s significance extends beyond antiviral and anticancer applications. It has also been investigated for its role in enzyme inhibition and modulation of signaling pathways. For example, certain derivatives of 4,6-dihydroxypyrimidine-5-carbaldehyde have demonstrated inhibitory effects on kinases and other enzymes involved in cancer progression. This has prompted further research into optimizing synthetic routes to enhance yield and purity while maintaining biological activity.
Advances in synthetic methodologies have significantly improved the accessibility of 4,6-dihydroxypyrimidine-5-carbaldehyde. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient production scales, making it more feasible for industrial applications. These advancements not only reduce costs but also allow for greater flexibility in modifying the compound’s structure to tailor specific biological activities.
The pharmaceutical industry continues to leverage 4,6-dihydroxypyrimidine-5-carbaldehyde due to its versatility and well-documented reactivity. Researchers are exploring new derivatives that could target emerging health challenges, including neurodegenerative diseases and chronic inflammatory conditions. The compound’s ability to serve as a scaffold for diverse molecular architectures ensures its continued relevance in drug discovery efforts.
In conclusion,4,6-dihydroxypyrimidine-5-carbaldehyde (CAS No. 14256-99-6) is a pivotal compound in modern medicinal chemistry. Its structural features enable a wide range of applications in pharmaceutical research, particularly in antiviral and anticancer drug development. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its importance as a key intermediate in synthesizing next-generation therapeutics.
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